molecular formula C15H24N2O4 B12817988 Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate CAS No. 6673-33-2

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate

Cat. No.: B12817988
CAS No.: 6673-33-2
M. Wt: 296.36 g/mol
InChI Key: AXIFAUVPXCABHW-UHFFFAOYSA-N
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Description

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropylamino group, and a carbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with isopropylamine to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate ester can be reduced to form the corresponding amine.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as its role in cardiovascular health and as a beta-blocker.

    Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as a beta-adrenergic receptor blocker, leading to decreased heart rate and blood pressure. The compound’s effects are mediated through the inhibition of adrenergic signaling pathways, which play a crucial role in cardiovascular function.

Comparison with Similar Compounds

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate can be compared with other similar compounds, such as:

    Metoprolol: A beta-blocker with a similar structure but different pharmacokinetic properties.

    Atenolol: Another beta-blocker with distinct therapeutic applications.

    Esmolol: Known for its rapid onset and short duration of action, used in acute settings.

These compounds share structural similarities but differ in their specific applications, pharmacokinetics, and therapeutic effects.

Properties

CAS No.

6673-33-2

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

ethyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

InChI

InChI=1S/C15H24N2O4/c1-4-20-15(19)17-12-5-7-14(8-6-12)21-10-13(18)9-16-11(2)3/h5-8,11,13,16,18H,4,9-10H2,1-3H3,(H,17,19)

InChI Key

AXIFAUVPXCABHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

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